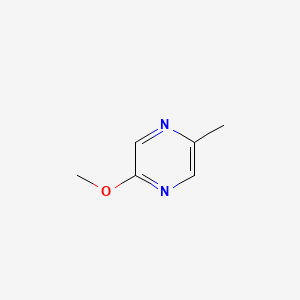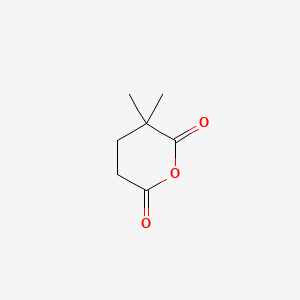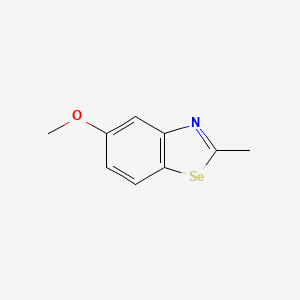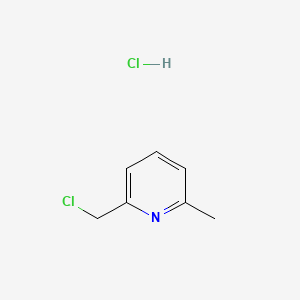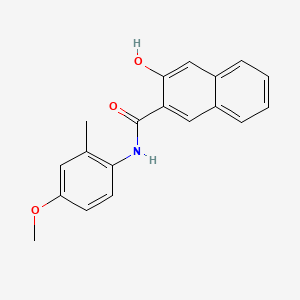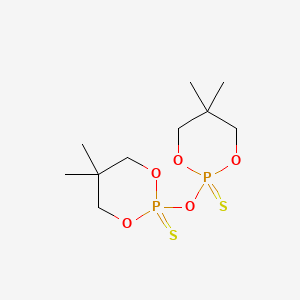
2-Chloro-3,5-diiodopyridine
Übersicht
Beschreibung
2-Chloro-3,5-diiodopyridine is a pyridine derivative with the molecular formula C5H2ClI2N and a molecular weight of 365.34 g/mol . This compound is characterized by the presence of chlorine and iodine atoms at the 2, 3, and 5 positions of the pyridine ring. It is a white to light-yellow powder or crystalline solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloro-3,5-diiodopyridine can be synthesized from 3,5-diiodopyridin-2-ol . The synthesis involves halogenation reactions where iodine and chlorine atoms are introduced into the pyridine ring. The general procedure includes:
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures and using appropriate solvents to facilitate the halogenation process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-3,5-diiodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Coupling Reactions: It can participate in Suzuki coupling reactions with phenylboronic acid dimethyl ester.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aromatic groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,5-diiodopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-3,5-diiodopyridine involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as acetylcholinesterase, butyrylcholinesterase, and esterases in plants, leading to disrupted metabolic processes.
Photosynthesis Inhibition: It affects photosynthesis by interfering with the electron transport chain in chloroplasts, leading to reduced energy production in plants.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-iodopyridine
- 2,3-Dichloro-5-(trichloromethyl)pyridine
Comparison:
- 2-Chloro-3,5-diiodopyridine is unique due to the presence of both chlorine and iodine atoms at specific positions on the pyridine ring, which imparts distinct chemical properties and reactivity.
- 2-Chloro-5-iodopyridine has only one iodine atom and one chlorine atom, leading to different reactivity and applications .
- 2,3-Dichloro-5-(trichloromethyl)pyridine has multiple chlorine atoms and a trichloromethyl group, which significantly alters its chemical behavior compared to this compound .
Eigenschaften
IUPAC Name |
2-chloro-3,5-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCKBKBSDFLXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348215 | |
| Record name | 2-Chloro-3,5-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856169-60-3 | |
| Record name | 2-Chloro-3,5-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,18-bis(4-chlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B1584541.png)
